molecular formula C7H14O B1633607 2-Propyltetrahydrofuran

2-Propyltetrahydrofuran

Cat. No.: B1633607
M. Wt: 114.19 g/mol
InChI Key: DTGZORBDGLEVNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propyltetrahydrofuran (2-PTHF) is a cyclic ether and an isomer of butyltetrahydrofuran (BTHF). It is primarily observed as a side product in catalytic hydrogenation processes involving tetrahydrofurfuryl alcohol (THFA). During the conversion of THFA to BTHF, competitive reaction pathways lead to the formation of 2-PTHF and linear alcohols like 1-octanol, depending on reaction conditions and catalyst design .

Properties

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

2-propyloxolane

InChI

InChI=1S/C7H14O/c1-2-4-7-5-3-6-8-7/h7H,2-6H2,1H3

InChI Key

DTGZORBDGLEVNY-UHFFFAOYSA-N

SMILES

CCCC1CCCO1

Canonical SMILES

CCCC1CCCO1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The selectivity and formation of 2-PTHF are influenced by reactor type (batch vs. continuous flow), catalyst efficiency, and reaction parameters. Below is a comparative analysis with its analogs:

Table 1: Key Reaction Metrics for 2-PTHF and Related Compounds

Compound Structure Type Selectivity (Batch) Selectivity (Continuous Flow) Main Reaction Pathway
BTHF Cyclic Ether 94% 85% Intramolecular dehydration
2-PTHF Cyclic Ether (Isomer) <5% ~10% Isomerization side reaction
1-Octanol Linear Alcohol <1% ~5% Hydrogenolysis

Key Findings:

BTHF vs. 2-PTHF: BTHF is the target product in THFA hydrogenation, while 2-PTHF is a minor isomer formed via competing pathways. Batch reactors favor BTHF (94% selectivity) due to prolonged reaction times enabling precise control over intramolecular dehydration. In contrast, continuous flow systems show reduced BTHF selectivity (85%) and higher 2-PTHF yields (~10%), likely due to shorter residence times and incomplete thermodynamic equilibration .

2-PTHF vs. 1-Octanol: 1-Octanol arises from hydrogenolysis of THFA, a pathway distinct from the cyclization reactions forming 2-PTHF. Continuous flow systems slightly favor 1-octanol (~5% selectivity) over 2-PTHF, whereas batch reactors suppress both side products (<5% combined) .

Structural Implications: 2-PTHF’s cyclic structure confers lower polarity compared to 1-octanol, influencing its separation and downstream applications. Its isomerism with BTHF complicates purification, requiring advanced distillation or chromatographic methods.

Reaction Mechanism and Catalyst Impact

The formation of 2-PTHF is attributed to acid-catalyzed isomerization of BTHF intermediates. Catalyst choice (e.g., supported noble metals like Pt or Pd) significantly impacts side product distribution. For instance, Pt-based catalysts in batch systems minimize 2-PTHF by favoring direct cyclization, while Pd catalysts in flow reactors may promote unintended isomerization .

Industrial and Research Implications

The trade-off between BTHF selectivity and 2-PTHF byproduct generation highlights the importance of reactor design and catalyst optimization. Batch processes remain preferable for high-purity BTHF synthesis, whereas continuous flow systems, despite higher 2-PTHF yields, offer scalability and faster throughput.

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